molecular formula C6H11NO2 B1626930 piperidine-2-carboxylic acid CAS No. 287389-44-0

piperidine-2-carboxylic acid

Cat. No. B1626930
M. Wt: 130.15 g/mol
InChI Key: HXEACLLIILLPRG-PTQBSOBMSA-N
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Patent
US07683175B2

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4]1[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[NH:7][CH2:6][CH2:5]1.C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>O>[CH2:4]1[CH2:9][C@@H:8]([C:10]([OH:12])=[O:11])[NH:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1CCNC(C1)C(=O)O
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a clear solution
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was reduced to 260 mL by evaporation
WAIT
Type
WAIT
Details
to stand at about 25° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
At the end of that period, more solid had precipitated out and
CUSTOM
Type
CUSTOM
Details
was removed by filtration The filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 L water
CUSTOM
Type
CUSTOM
Details
The water solution recovered
ADDITION
Type
ADDITION
Details
was then treated with Amberlite Ion-Exchange resin
CUSTOM
Type
CUSTOM
Details
H+ form (Hydrous form) to remove the tartaric acid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1CCN[C@@H](C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07683175B2

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4]1[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[NH:7][CH2:6][CH2:5]1.C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>O>[CH2:4]1[CH2:9][C@@H:8]([C:10]([OH:12])=[O:11])[NH:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1CCNC(C1)C(=O)O
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a clear solution
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was reduced to 260 mL by evaporation
WAIT
Type
WAIT
Details
to stand at about 25° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
At the end of that period, more solid had precipitated out and
CUSTOM
Type
CUSTOM
Details
was removed by filtration The filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 L water
CUSTOM
Type
CUSTOM
Details
The water solution recovered
ADDITION
Type
ADDITION
Details
was then treated with Amberlite Ion-Exchange resin
CUSTOM
Type
CUSTOM
Details
H+ form (Hydrous form) to remove the tartaric acid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1CCN[C@@H](C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.